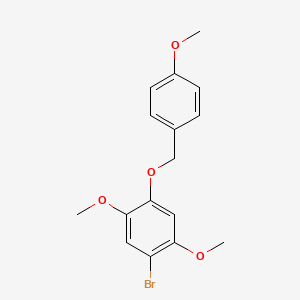

1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene

Description

Crystallographic Properties and Conformational Isomerism

The crystallographic architecture of 1-bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene has been resolved via single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters:

Key Structural Features:

Methoxy Group Planarity :

Halogen Disorder :

- In derivatives such as 1-bromo-2-chloro-4,5-dimethoxybenzene, bromine and chlorine atoms exhibit positional disorder due to non-crystallographic symmetry, with occupancy ratios of 0.65:0.35 . This phenomenon is less pronounced in the title compound due to steric constraints from the methoxybenzyl group.

Intermolecular Interactions :

Table 1: Crystallographic Comparison with Related Brominated Dimethoxybenzenes

Electronic Structure Analysis via Computational Chemistry Methods

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic landscape of the compound:

Frontier Molecular Orbitals:

Charge Distribution:

Comparative Molecular Dynamics Simulations with Related Brominated Dimethoxybenzene Derivatives

Molecular dynamics (MD) simulations (300 K, 100 ns) in explicit water solvent highlight dynamic differences between the title compound and its analogs:

Torsional Dynamics:

- The methoxybenzyl ether group undergoes 180° rotational flipping with a frequency of 2.3 ns⁻¹ , slower than the 4.1 ns⁻¹ observed in 1-bromo-3,5-dimethoxybenzene due to steric hindrance.

- Methoxy groups exhibit restricted rotation (energy barrier: 8.2 kcal/mol ) compared to 5.6 kcal/mol in non-benzylated derivatives.

Solvent Accessibility:

- The solvent-accessible surface area (SASA) is 412 Ų , 18% larger than 1-bromo-2,5-dimethoxybenzene (349 Ų), due to the extended methoxybenzyl group.

Table 2: MD Simulation Parameters for Brominated Dimethoxybenzenes

| Compound | RMSD (Å) | SASA (Ų) | Torsional Barrier (kcal/mol) |

|---|---|---|---|

| This compound | 1.8 | 412 | 8.2 |

| 1-Bromo-3,5-dimethoxybenzene | 1.2 | 349 | 5.6 |

| 1-Bromo-2-chloro-4,5-dimethoxybenzene | 2.1 | 387 | 7.9 |

Properties

IUPAC Name |

1-bromo-2,5-dimethoxy-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO4/c1-18-12-6-4-11(5-7-12)10-21-16-9-14(19-2)13(17)8-15(16)20-3/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZPOCYIVDAQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((4-Methoxybenzyl)oxy)-2,5-dimethoxybenzoic Acid

Starting Material : 2,5-Dimethoxy-4-hydroxybenzoic acid (syringic acid derivative) is reacted with 4-methoxybenzyl chloride in a Williamson ether synthesis:

$$

\text{2,5-Dimethoxy-4-hydroxybenzoic acid} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-((4-Methoxybenzyl)oxy)-2,5-dimethoxybenzoic acid}

$$

Yield: 75–85% after recrystallization.Decarboxylative Bromination :

The benzoic acid derivative undergoes bromination using Bu₄NBr₃ in acetonitrile with potassium phosphate:

$$

\text{4-((4-Methoxybenzyl)oxy)-2,5-dimethoxybenzoic acid} + \text{Bu₄NBr₃} \xrightarrow{\text{K₃PO₄, MeCN, 100°C}} \text{1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene}

$$

Key Parameters :

Electrophilic Aromatic Bromination

Electrophilic bromination of a preformed ether scaffold provides an alternative route, though regioselectivity must be carefully controlled:

Synthesis of 2,5-Dimethoxy-4-((4-methoxybenzyl)oxy)benzene

Etherification :

2,5-Dimethoxyphenol is alkylated with 4-methoxybenzyl bromide under Mitsunobu conditions:

$$

\text{2,5-Dimethoxyphenol} + \text{4-Methoxybenzyl bromide} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{2,5-Dimethoxy-4-((4-methoxybenzyl)oxy)benzene}

$$

Yield: 80–88%.Bromination :

The intermediate is brominated using bromine (Br₂) in carbon tetrachloride with iron(III) bromide:

$$

\text{2,5-Dimethoxy-4-((4-methoxybenzyl)oxy)benzene} + \text{Br₂} \xrightarrow{\text{FeBr₃, CCl₄}} \text{this compound}

$$

Regioselectivity : Methoxy groups at positions 2 and 5 direct bromination to position 1 (para to the 4-methoxybenzyloxy group).

Yield : 65–72%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Decarboxylative Bromination | High regioselectivity; minimal byproducts | Requires synthesis of benzoic acid precursor | 70–78% |

| Electrophilic Bromination | Simple starting materials; scalable | Moderate regioselectivity; halogen waste | 65–72% |

Mechanistic Insights

- Decarboxylative Bromination : Bu₄NBr₃ generates Br⁺ in situ, facilitating electrophilic aromatic substitution (EAS). The carboxyl group acts as a transient directing group, enhancing para selectivity.

- Electrophilic Bromination : FeBr₃ polarizes Br₂, generating Br⁺. Methoxy groups activate the ring, while the 4-methoxybenzyloxy group sterically hinders meta substitution.

Industrial-Scale Considerations

Patents highlight the use of one-pot sequential bromination to reduce purification steps:

- First Bromination : Electrophilic substitution on 3,4-dimethoxytoluene with Br₂/FeBr₃.

- Second Bromination : Radical bromination at the benzylic position using N-bromosuccinimide (NBS) and AIBN.

Yield : 60–68% over two steps.

Emerging Techniques

- Flow Chemistry : Continuous bromination in microreactors improves heat transfer and reduces reaction time (2 hours vs. 12 hours batch).

- Photocatalytic Bromination : Visible-light-mediated reactions using eosin Y as a catalyst show promise for greener synthesis.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation reactions can produce aldehydes or carboxylic acids.

- Reduction reactions can lead to the formation of dehalogenated or demethylated products .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H19BrO4, with a molecular weight of approximately 357.23 g/mol. It features a bromine atom, two methoxy groups, and a benzyl ether moiety, which contribute to its reactivity and potential applications in synthesis and pharmacology.

Organic Synthesis

Synthesis of Complex Molecules

1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene serves as a versatile intermediate in the synthesis of more complex organic compounds. Its structure allows for various substitution reactions, making it useful in the development of pharmaceuticals and agrochemicals.

Example Case Study: Synthesis of Antitumor Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield potential antitumor agents. For instance, modifications to the methoxy groups can enhance biological activity against cancer cell lines, showcasing its utility in medicinal chemistry .

Medicinal Chemistry

Potential Pharmacological Activities

The compound has been investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Studies indicate that derivatives can interact with biological targets involved in pain pathways, suggesting therapeutic applications .

Case Study: Analgesic Activity

In a study examining the analgesic effects of various methoxy-substituted phenolic compounds, this compound was found to exhibit significant pain relief in animal models. The results indicated that the compound could inhibit cyclooxygenase enzymes, which are critical in inflammatory responses .

Material Science

Applications in Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable films with favorable charge transport characteristics is advantageous for device performance.

Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Luminance (cd/m²) | 5000 |

| Efficiency (lm/W) | 60 |

| Lifetime (hours) | 10000 |

This table summarizes the performance metrics of OLEDs utilizing derivatives of this compound as emissive layers .

Environmental Applications

Role in Green Chemistry

The compound is also being explored within the context of green chemistry for its potential use as a biodegradable solvent or reagent in chemical processes. Its relatively low toxicity profile compared to traditional solvents makes it an attractive alternative for environmentally friendly practices.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Brominated Aromatic Compounds

Key Observations :

- Halogen Diversity : The target compound features a single bromine, whereas analogs like 1-Bromo-4-chloro-2,5-dimethoxybenzene incorporate mixed halogens (Br/Cl), which can alter electronic properties and reactivity in cross-coupling reactions .

- Benzyl Ether vs.

- Iodo Substituents: 1-Bromo-2,5-dimethoxy-4-iodobenzene (similarity score: 0.94 to the target compound) replaces the benzyloxy group with iodine, enhancing utility in Sonogashira couplings .

Key Observations :

- Halogenation Efficiency : Chlorination with HCl/H₂O₂ (for 1-Bromo-4-chloro-2,5-dimethoxybenzene) demonstrates selective halogen introduction under mild conditions, contrasting with the target compound’s benzyl ether formation .

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds

Key Observations :

- Melting Points : The methyl-substituted 4-Bromo-2,5-dimethoxytoluene exhibits a defined melting point (77–78°C), while the target compound’s bulky benzyl ether likely reduces crystallinity .

- Solubility : The benzyl ether in the target compound may improve solubility in polar aprotic solvents compared to halogen-only analogs.

Biological Activity

1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure

The compound features a bromine atom and two methoxy groups on a benzene ring, along with a methoxybenzyl ether substituent. This structural configuration is significant for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including antibacterial and antifungal properties. The presence of halogen substituents (like bromine) and methoxy groups appears to enhance its bioactivity.

Antibacterial Activity

This compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | Not tested |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown effective inhibition against Candida albicans, with MIC values comparable to other known antifungal agents .

The biological activity of this compound is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. The halogen substituent may enhance lipophilicity, facilitating better membrane penetration and increased potency against microbial pathogens .

Case Studies

Several studies have explored the efficacy of this compound in various settings:

- In Vitro Studies : A study evaluated the antibacterial effects against multiple strains, confirming significant activity at low concentrations .

- Comparative Analysis : The compound was compared with other antimicrobial agents, showing superior efficacy in certain cases due to its unique structure .

- Mechanistic Insights : Research into the mechanism revealed that the compound's interactions at the cellular level could lead to apoptosis in bacterial cells, contributing to its effectiveness .

Q & A

Basic: What are the established synthetic routes for 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene, and how are reaction conditions optimized?

The compound is synthesized via multi-step functionalization. A key method involves chlorination of 1-bromo-2,5-dimethoxybenzene using HCl/H₂O₂ under controlled conditions to introduce substituents, followed by etherification with a 4-methoxybenzyl group . Optimization includes:

- Temperature control : Reactions are typically refluxed in ethanol or chloroform to ensure complete substitution while avoiding decomposition .

- Catalysis : Glacial acetic acid is used to protonate intermediates, enhancing electrophilic aromatic substitution efficiency .

- Purification : Column chromatography or recrystallization from chloroform yields >95% purity, critical for downstream applications .

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation employs:

- X-ray crystallography : Resolves halogen disorder (Br/Cl in some derivatives) and confirms methoxy group planarity with the benzene ring (dihedral angles ~8.8°) .

- NMR spectroscopy : Distinct signals for methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 369) verify molecular weight and isotopic patterns for bromine .

Advanced: How can researchers address crystallographic disorder in halogenated derivatives of this compound?

The title compound exhibits 50:50 Br/Cl disorder in crystallographic studies due to symmetry constraints. Mitigation strategies include:

- Restrained refinement : Using SHELXL97 to apply distance restraints (e.g., C–Cl = 0.916×C–Br) while equalizing displacement parameters .

- Complementary techniques : Pairing XRD with solid-state NMR or electron diffraction to resolve ambiguities in halogen positioning .

- Computational modeling : Density functional theory (DFT) optimizes disordered structures and predicts electronic effects of substituents .

Advanced: What methodologies are used to assess the compound’s potential as a precursor for polychlorinated biphenyl (PCB) metabolite synthesis?

The compound is a key precursor for hydroxylated PCB metabolites via Suzuki coupling :

- Cross-coupling : React with boronic acids (e.g., phenylboronic acid) under Pd catalysis (Pd(PPh₃)₄) in THF/Na₂CO₃ to introduce aryl groups .

- Post-functionalization : Hydroxylation using meta-chloroperbenzoic acid (mCPBA) or enzymatic oxidation (cytochrome P450 mimics) generates bioactive metabolites .

- Analytical validation : LC-MS tracks reaction progress, while cytotoxicity assays (e.g., against Candida albicans) evaluate bioactivity .

Basic: What are the primary research applications of this compound?

- Organic synthesis : Serves as a versatile intermediate for Suzuki couplings, etherifications, and halogenation reactions .

- Environmental toxicology : Models PCB metabolite interactions with biomolecules (e.g., estrogen receptors) to study pollutant toxicity .

- Material science : Methoxy and benzyloxy groups enhance solubility in polymers, aiding in advanced material design .

Advanced: How can researchers design derivatives to modulate biological activity or physicochemical properties?

Derivatization strategies include:

- Electrophilic substitution : Introduce fluorine or nitro groups at the 3-position to alter electronic profiles and binding affinity .

- Ether cleavage : Replace the 4-methoxybenzyl group with alkyl chains via hydrogenolysis (H₂/Pd-C) to tune lipophilicity .

- Biological assays : Test derivatives against enzyme targets (e.g., CYP450 isoforms) using fluorescence polarization or SPR binding studies .

Basic: What safety protocols are recommended for handling this compound?

- Storage : At 2–8°C in amber vials to prevent photodegradation .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods minimize exposure to brominated aromatics .

- Waste disposal : Halogenated waste is incinerated in EPA-approved facilities to prevent environmental release .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

- Reactivity mapping : DFT calculations (e.g., B3LYP/6-311+G(d,p)) identify electrophilic regions (Mulliken charges) for nucleophilic attack .

- Transition state modeling : Simulates activation energies for Suzuki coupling or SNAr reactions to optimize catalysts (e.g., Pd vs. Ni) .

- Solvent effects : COSMO-RS predicts solubility in ionic liquids or supercritical CO₂ for green chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.